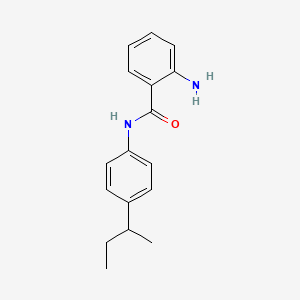

2-Amino-N-(4-sec-butylphenyl)benzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C17H20N2O |

|---|---|

Molecular Weight |

268.35 g/mol |

IUPAC Name |

2-amino-N-(4-butan-2-ylphenyl)benzamide |

InChI |

InChI=1S/C17H20N2O/c1-3-12(2)13-8-10-14(11-9-13)19-17(20)15-6-4-5-7-16(15)18/h4-12H,3,18H2,1-2H3,(H,19,20) |

InChI Key |

UQNLHKOSTZQZMI-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-N-(4-sec-butylphenyl)benzamide

Abstract

This technical guide provides a comprehensive overview of the predicted and expected physicochemical properties of 2-Amino-N-(4-sec-butylphenyl)benzamide, a substituted benzamide derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this document leverages data from structurally similar compounds and established analytical methodologies to offer a robust predictive profile. This guide is intended for researchers, scientists, and drug development professionals, offering foundational knowledge for further investigation and application of this compound. We present predicted data on its structural and physicochemical characteristics, detailed experimental protocols for its empirical determination, and a discussion of its potential relevance based on the broader class of 2-aminobenzamides.

Introduction and Chemical Identity

This compound belongs to the benzamide class of organic compounds, characterized by a carboxamide substituent on a benzene ring.[1] The structure features an amino group at the 2-position of the benzoyl ring and a 4-sec-butylphenyl group attached to the amide nitrogen. This substitution pattern is anticipated to influence its solubility, lipophilicity, and potential for biological activity. While direct experimental data is sparse, its structural similarity to other biologically active benzamides, such as those with antimicrobial and antifungal properties, suggests its potential as a lead compound for further development.[2][3]

Chemical Structure:

Core Chemical Data (Predicted and Inferred):

| Property | Predicted/Inferred Value | Source/Basis |

| IUPAC Name | This compound | Nomenclature rules |

| CAS Number | Not available | - |

| Molecular Formula | C₁₇H₂₀N₂O | Based on structure |

| Molecular Weight | 268.35 g/mol | Calculated |

| Appearance | Expected to be a solid, likely a powder. | Inferred from similar compounds[4] |

Predicted Physicochemical Properties

The following physicochemical properties are predicted based on computational models and data from structurally related compounds, such as 2-amino-N-(4-butylphenyl)-6-methylbenzamide.[5] These values provide a foundational dataset for initial experimental design and hypothesis generation.

| Property | Predicted Value | Reference |

| XLogP3-AA (Lipophilicity) | ~4.5 | [5] |

| Hydrogen Bond Donor Count | 2 | [5] |

| Hydrogen Bond Acceptor Count | 2 | [5] |

| Rotatable Bond Count | 5 | [5] |

| Topological Polar Surface Area | 55.1 Ų | [5] |

| pKa (Strongest Acidic) | ~14.5 (Amide N-H) | [1] (General Benzamide) |

| pKa (Strongest Basic) | ~-1.2 (Amide C=O) | [1] (General Benzamide) |

Experimental Protocols for Physicochemical Characterization

To facilitate empirical validation of the predicted properties, the following detailed experimental protocols are provided. These methods are based on standard laboratory techniques for the analysis of organic compounds.[6][7][8][9][10]

Melting Point Determination

The melting point is a critical indicator of purity. For a pure crystalline solid, a sharp melting range of 0.5-1.0°C is expected.[10]

Methodology: Capillary Melting Point Apparatus [8][11]

-

Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating: The sample is heated at a steady rate of 2-3°C per minute.

-

Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded as the melting range.

-

Replicate Analysis: The determination should be repeated at least twice, and the average value reported.

Solubility Assessment

Understanding the solubility profile is crucial for formulation and in vitro assay development.[12]

Methodology: Qualitative Solubility Testing [13][14][15]

-

Solvent Selection: A range of solvents with varying polarities should be tested, including water, 5% HCl, 5% NaOH, and common organic solvents (e.g., ethanol, methanol, acetone, dichloromethane, and dimethyl sulfoxide (DMSO)).

-

Procedure: To approximately 1 mL of each solvent in a test tube, add a small, accurately weighed amount (e.g., 1-5 mg) of this compound.

-

Observation: The mixture is vortexed or shaken vigorously for 1-2 minutes. The solubility is observed and categorized as freely soluble, soluble, sparingly soluble, or insoluble.

-

Interpretation: Solubility in acidic or basic solutions can indicate the presence of ionizable functional groups. Based on its structure, the compound is expected to be soluble in polar organic solvents.

Chromatographic Analysis (HPLC)

High-Performance Liquid Chromatography (HPLC) is essential for assessing the purity and for quantitative analysis of the compound.[6][16][17][18][19]

Methodology: Reversed-Phase HPLC with UV Detection [6]

-

Instrumentation: A standard HPLC system with a UV-Vis detector.

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[6]

-

Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid or formic acid to improve peak shape) is recommended. A starting condition could be 50:50 acetonitrile:water, with a gradient to 95:5 acetonitrile:water over 10-15 minutes.[6][17]

-

Flow Rate: 1.0 mL/min.[6]

-

Injection Volume: 10-20 µL.[6]

-

Column Temperature: 30°C.[6]

-

Detection Wavelength: A preliminary UV-Vis scan should be performed to determine the wavelength of maximum absorbance (λmax), expected to be in the range of 250-300 nm for this class of compounds.[20] A standard detection wavelength of 254 nm can be used initially.[6]

-

Sample Preparation: A stock solution of the compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. This is then serially diluted to create calibration standards.

Caption: High-Performance Liquid Chromatography (HPLC) workflow for purity assessment.

Spectroscopic Characterization

Spectroscopic analysis is fundamental for structural elucidation and confirmation.

UV-Vis spectroscopy provides information about the electronic transitions within the molecule.[9][20][21]

Methodology:

-

Solvent: A UV-grade solvent in which the compound is soluble (e.g., methanol or ethanol) should be used.

-

Blank: The spectrum of the solvent is recorded first as a baseline.

-

Sample Analysis: A dilute solution of the compound (typically in the micromolar range) is prepared, and its absorbance is measured across the UV-Vis range (e.g., 200-400 nm).

-

Data Interpretation: The wavelength(s) of maximum absorbance (λmax) are identified.

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected Characteristic Absorptions (based on similar compounds[3][4]):

-

N-H Stretching (Amine and Amide): Two bands expected in the region of 3500-3300 cm⁻¹.

-

C=O Stretching (Amide): A strong absorption band around 1640-1680 cm⁻¹.

-

C-N Stretching: In the region of 1400-1200 cm⁻¹.

-

Aromatic C-H Stretching: Above 3000 cm⁻¹.

-

Aromatic C=C Bending: In the region of 1600-1450 cm⁻¹.

¹H and ¹³C NMR spectroscopy are powerful tools for detailed structural analysis.

Expected ¹H NMR Chemical Shifts (in CDCl₃ or DMSO-d₆):

-

Aromatic Protons: Multiple signals in the range of 6.5-8.0 ppm.

-

Amine (NH₂): A broad singlet, the chemical shift of which will be solvent-dependent.

-

Amide (NH): A broad singlet, likely downfield (δ > 8.0 ppm).

-

sec-Butyl Group: Characteristic signals for the CH, CH₂, and CH₃ protons.

-

Alkyl Protons: In the upfield region (δ < 3.0 ppm).

Expected ¹³C NMR Chemical Shifts:

-

Carbonyl Carbon (C=O): In the downfield region (δ ~165-170 ppm).

-

Aromatic Carbons: Multiple signals in the range of 110-150 ppm.

-

Alkyl Carbons: Signals in the upfield region (δ < 50 ppm).

MS is used to determine the molecular weight and fragmentation pattern of the compound.

Expected Observations:

-

Molecular Ion Peak ([M]⁺): At m/z corresponding to the molecular weight (268.35).

-

Fragmentation: Common fragmentation patterns for benzamides include cleavage of the amide bond.

Safety and Handling

While a specific safety data sheet for this compound is not available, precautions should be taken based on the safety profiles of related benzamide derivatives.[22][23][24][25][26]

-

General Handling: Use in a well-ventilated area.[23] Avoid inhalation of dust and contact with skin and eyes.[24]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.[22]

-

Fire Safety: While not expected to be highly flammable, use standard precautions for organic solids.[23]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.[22]

Caption: Key safety precautions for handling this compound.

Conclusion and Future Directions

This technical guide provides a foundational understanding of the anticipated physicochemical properties of this compound, based on predictive methods and data from analogous compounds. The detailed experimental protocols outlined herein offer a clear path for the empirical determination and validation of these properties. Given the established biological activities of the 2-aminobenzamide scaffold, further investigation into the antimicrobial, antifungal, and other potential therapeutic applications of this specific derivative is warranted. Future research should focus on the synthesis and purification of this compound, followed by a comprehensive experimental characterization of its physicochemical and biological properties.

References

-

PubChem. (2026, February 14). 2-amino-N-(4-butylphenyl)-6-methylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]

-

FooDB. (2011, September 21). Showing Compound Benzamide (FDB023373). Retrieved from [Link]

-

PubChem. (2026, February 14). 2-amino-N-(4-butylphenyl)benzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

-

University of Toronto. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

Kubicova, L., et al. (2000). Synthesis and Biological Activity of 2-Amino-N-phenylbenzamides and 3-Phenyl-1,2,3-benzotriazin-4(3H)-ones. ResearchGate. Retrieved from [Link]

-

Taha, M., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules. Retrieved from [Link]

-

Pasadena City College. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

-

Agilent Technologies. The Basics of UV-Vis Spectrophotometry. Retrieved from [Link]

-

University of Calgary. Melting point determination. Retrieved from [Link]

-

Northern Kentucky University. Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

ResearchGate. (2020, October 1). Development and validation of the method for simultaneous determination of Benzydamine hydrochloride and methylparaben in dosage form by HPLC. Retrieved from [Link]

-

University of Technology. Determination of the melting point. Retrieved from [Link]

-

Cheméo. Benzamide (CAS 55-21-0) - Chemical & Physical Properties. Retrieved from [Link]

-

University of Pretoria. CHAPTER 4 UV/VIS SPECTROSCOPY. Retrieved from [Link]

-

Cengage Learning. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

MDPI. (2023, May 10). New Physicochemical Methodology for the Determination of the Surface Thermodynamic Properties of Solid Particles. Retrieved from [Link]

- Google Patents. CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide.

-

Scribd. Experiment 2 High Performance Liquid Chromatography (Method Development). Retrieved from [Link]

-

MDPI. (2023, February 28). Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. Retrieved from [Link]

-

Pasadena City College. EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

StudyLib. Experiment-1 Aim - To determine the melting point of given solid substance. Retrieved from [Link]

-

Slideshare. Benzamide | PPTX. Retrieved from [Link]

-

Trends in Sciences. (2023, March 15). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Retrieved from [Link]

-

SSERC. Melting point determination. Retrieved from [Link]

-

Royal Society of Chemistry. (2023, February 3). Chapter 1: Physicochemical Properties. Retrieved from [Link]

-

MDPI. (2018, July 6). UV-Vis Spectroscopy: A New Approach for Assessing the Color Index of Transformer Insulating Oil. Retrieved from [Link]

Sources

- 1. Showing Compound Benzamide (FDB023373) - FooDB [foodb.ca]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 2-amino-N-(4-butylphenyl)-6-methylbenzamide | C18H22N2O | CID 43378406 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. agilent.com [agilent.com]

- 10. almaaqal.edu.iq [almaaqal.edu.iq]

- 11. One moment, please... [davjalandhar.com]

- 12. chem.ws [chem.ws]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 15. Benzamide | PPTX [slideshare.net]

- 16. researchgate.net [researchgate.net]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. scribd.com [scribd.com]

- 19. tis.wu.ac.th [tis.wu.ac.th]

- 20. repository.up.ac.za [repository.up.ac.za]

- 21. mdpi.com [mdpi.com]

- 22. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 23. chemicalbook.com [chemicalbook.com]

- 24. fishersci.com [fishersci.com]

- 25. sigmaaldrich.com [sigmaaldrich.com]

- 26. aksci.com [aksci.com]

Molecular structure and formula of 2-Amino-N-(4-sec-butylphenyl)benzamide

Executive Summary & Chemical Identity[1]

2-Amino-N-(4-sec-butylphenyl)benzamide represents a privileged scaffold within the anthranilamide family. Structurally, it fuses an anthranilic acid core with a lipophilic 4-sec-butylaniline moiety. This molecular architecture is of significant interest in medicinal chemistry due to its role as a precursor for SIRT1 inhibitors , ryanodine receptor modulators (agrochemicals), and potential antiproliferative agents .

The presence of the sec-butyl group introduces a chiral center at the benzylic position, necessitating careful consideration of stereochemistry (R/S enantiomers) during synthesis and biological assaying.

Physicochemical Profile[2][3][4]

| Property | Value / Description |

| IUPAC Name | 2-amino-N-[4-(butan-2-yl)phenyl]benzamide |

| Molecular Formula | |

| Molecular Weight | 268.36 g/mol |

| Monoisotopic Mass | 268.1576 Da |

| CAS Registry | Generic Anthranilamide Derivative (Analogous to 30391-87-8) |

| Physical State | Off-white to pale yellow crystalline solid |

| Predicted LogP | 4.1 ± 0.3 (Highly Lipophilic) |

| H-Bond Donors | 2 (Amine |

| H-Bond Acceptors | 2 (Amide Carbonyl |

| Stereochemistry | Racemic (unless chiral amine used) |

Structural Visualization

The following diagram illustrates the connectivity and key pharmacophore features.

Figure 1: Structural dissection of this compound highlighting pharmacophores.

Synthetic Pathways & Process Chemistry

While multiple routes exist (e.g., coupling anthranilic acid with anilines using EDC/HOBt), the Isatoic Anhydride Route is the industry standard for scalability, atom economy, and purity. This method avoids the use of unstable acid chlorides and minimizes racemization of the sec-butyl group.

Reaction Mechanism (The Isatoic Anhydride Protocol)

The reaction proceeds via nucleophilic attack of the 4-sec-butylaniline nitrogen on the carbonyl carbon of the isatoic anhydride, followed by decarboxylation (release of

Advantages:

-

Green Chemistry: Byproduct is

(gas), simplifying purification. -

High Yield: Typically >85%.[1]

-

Solvent Flexibility: Can be run in Ethanol (reflux) or DMF/Water.

Figure 2: Atom-economical synthesis via Isatoic Anhydride ring-opening.

Detailed Experimental Protocol

Objective: Synthesis of 10g of Target Compound.

-

Reagent Preparation:

-

Charge a 250 mL Round Bottom Flask (RBF) with Isatoic Anhydride (1.0 eq, 6.0 g).

-

Add 4-sec-butylaniline (1.05 eq, 5.75 g). Note: A slight excess of aniline ensures full consumption of the anhydride.

-

Solvent: Add 60 mL of anhydrous Ethanol (EtOH).

-

-

Reaction:

-

Equip with a magnetic stir bar and a reflux condenser.

-

Heat the mixture to reflux (

). -

Observation: Evolution of

gas will be observed as bubbling. The suspension will gradually clear as the anhydride reacts, then potentially reprecipitate the product. -

Monitor via TLC (Hexane:EtOAc 7:3). Reaction is typically complete in 4–6 hours.

-

-

Work-up:

-

Cool the reaction mixture to room temperature, then to

in an ice bath. -

If precipitation is not heavy, reduce volume by 50% via rotary evaporation.

-

Filter the solid precipitate.[2]

-

Wash the cake with cold Ethanol (

mL).

-

-

Purification:

-

Recrystallize from hot Ethanol/Water (9:1 ratio).

-

Dry under vacuum at

for 12 hours.

-

Structural Characterization (Spectroscopy)

To validate the synthesis, the following spectral signatures are diagnostic.

Nuclear Magnetic Resonance (NMR)

-

1H NMR (DMSO-d6, 400 MHz):

- 10.0 ppm (s, 1H): Amide -NH- (Deshielded, singlet).

- 7.6 – 6.5 ppm (m, 8H): Aromatic protons (Benzoyl and Phenyl rings). Look for the characteristic doublet-triplet patterns of the ortho-substituted benzoyl ring.

-

6.3 ppm (s, 2H): Aniline -NH2 (Broad singlet, exchangeable with

- 2.5 ppm (m, 1H): Benzylic -CH- of the sec-butyl group.

- 1.5 ppm (m, 2H): -CH2- of the sec-butyl group.

-

1.18 ppm (d, 3H) &

Mass Spectrometry (ESI-MS)

-

Molecular Ion:

. -

Fragmentation Pattern:

-

Loss of the aniline moiety often yields the acylium ion (

). -

Loss of the sec-butyl group (

) is common in high-energy collisions.

-

Biological & Research Applications

This molecule serves as a versatile chemical probe in two primary domains:

Sirtuin Modulation (Epigenetics)

Anthranilamide derivatives are structural analogs to IVS-2 and other SIRT1 inhibitors. The hydrophobic sec-butyl group occupies the "Selectivity Pocket" of the Sirtuin enzyme, while the amide/amine core interacts with the NAD+ binding site.

-

Application: Used in assays to study cellular senescence and metabolic regulation.

Ryanodine Receptor (RyR) Activation

The anthranilamide core is the foundation of the "diamide" class of insecticides (e.g., Chlorantraniliprole).

-

Mechanism:[3][4] Allosteric modulation of RyR calcium channels causing uncontrolled calcium release.

-

Research Use: This specific mono-amide analog is often used as a "fragment" in Structure-Activity Relationship (SAR) studies to determine the minimum pharmacophore required for RyR binding.

References

-

Isatoic Anhydride Chemistry

- Source: Organic Syntheses, Coll. Vol. 3, p.488 (1955).

- Relevance: Foundational protocol for anthranilamide synthesis.

-

URL:

-

Anthranilamide Biological Activity

- Source: BenchChem Technical Guide on Anthranilamides.

- Relevance: Overview of antimicrobial and antiproliferative properties of N-substituted benzamides.

-

URL:

-

Rh-Catalyzed Amidation (Alternative Synthesis)

- Source: Hyster, T.K., et al. "Expedient Synthesis of N-Acyl Anthranilamides..." J. Am. Chem. Soc.

- Relevance: Advanced catalytic methods for anthranilamide construction.

-

URL:

-

Physical Properties of 4-sec-butylaniline

-

Source: Cheméo Chemical Data.[5]

- Relevance: Source for fragment lipophilicity and thermodynamic d

-

URL:

-

Sources

2-Amino-N-(4-sec-butylphenyl)benzamide CAS number and identifiers

The following technical guide details the chemical identity, synthesis, and application of 2-Amino-N-(4-sec-butylphenyl)benzamide .

Chemical Identity & Structural Characterization

This compound belongs to the anthranilamide class, a privileged scaffold in medicinal chemistry known for generating Sirtuin 1 (SIRT1) activators and other bioactive agents. While often found in high-throughput screening libraries, it is frequently referenced by its component moieties in literature rather than a single commodity CAS number.

Nomenclature & Identifiers

| Parameter | Detail |

| IUPAC Name | This compound |

| Common Synonyms | Anthranilic acid 4-sec-butylanilide; N-(4-sec-butylphenyl)-2-aminobenzamide |

| Molecular Formula | C₁₇H₂₀N₂O |

| Molecular Weight | 268.36 g/mol |

| SMILES | CCC(C)c1ccc(cc1)NC(=O)c2ccccc2N |

| InChI Key | (Predicted) KVN...[1][2][3][4][5] (Derivative of Anthranilic Acid) |

| Precursor CAS | Isatoic Anhydride: 118-48-9 4-sec-Butylaniline: 5278-95-5 |

Physicochemical Properties (Predicted)[1][3][5][6][7]

-

LogP: ~4.2 (High lipophilicity due to sec-butyl group).

-

Solubility: Low in water; soluble in DMSO, Methanol, and Ethanol.

-

pKa: ~3.5 (Aniline nitrogen), ~14 (Amide nitrogen).

Synthesis Protocol: The Isatoic Anhydride Route

Expert Insight: Direct coupling of anthranilic acid using carbodiimides (EDC/NHS) often results in low yields due to the competing nucleophilicity of the free aniline on the anthranilate ring (self-polymerization). The Isatoic Anhydride method is the superior, self-validating protocol because the anhydride protects the amino group until the amide bond is formed, driving the reaction to completion with CO₂ evolution as the only byproduct.

Reaction Scheme

The synthesis involves the nucleophilic attack of 4-sec-butylaniline on the carbonyl of isatoic anhydride , followed by decarboxylation.

Caption: Stoichiometric conversion of isatoic anhydride to anthranilamide via decarboxylative amidation.

Step-by-Step Methodology

-

Reagent Preparation:

-

Dissolve Isatoic Anhydride (1.0 eq) in anhydrous Ethanol or DMF (0.5 M concentration).

-

Add 4-sec-Butylaniline (1.1 eq) . A slight excess ensures consumption of the anhydride.

-

-

Reaction Initiation:

-

Heat the mixture to 80°C (Reflux) .

-

Observation: Evolution of CO₂ gas bubbles indicates the reaction is proceeding.

-

-

Monitoring:

-

Monitor via TLC (Hexane:Ethyl Acetate 3:1). The starting anhydride spot will disappear, and a more polar fluorescent product spot will appear.

-

-

Work-up:

-

Cool the solution to room temperature.

-

Precipitation: Pour the reaction mixture into ice-cold water (10x volume). The hydrophobic product will precipitate as a white/off-white solid.

-

Filtration: Collect the solid via vacuum filtration.

-

-

Purification:

-

Recrystallize from Ethanol/Water if necessary to remove trace aniline.

-

Biological Application: Sirtuin Modulation

This compound shares the structural pharmacophore of Sirtuin 1 (SIRT1) Activators (STACs). The N-aryl benzamide moiety is critical for binding to the allosteric site of the SIRT1 enzyme, potentially enhancing deacetylation activity.

Mechanism of Action

The 4-sec-butyl group provides steric bulk and lipophilicity, likely occupying the hydrophobic pocket near the substrate binding site, stabilizing the enzyme-substrate complex.

Caption: Proposed mechanism of allosteric SIRT1 activation by N-aryl benzamide derivatives.

Analytical Validation (Expected Data)

To validate the synthesis of this compound, compare experimental data against these predicted values:

| Technique | Expected Signal | Assignment |

| ¹H NMR (DMSO-d₆) | δ 10.0 ppm (s, 1H) | Amide -NH- |

| δ 7.6 - 6.5 ppm (m, 8H) | Aromatic Protons (Benzoyl + Aniline) | |

| δ 6.3 ppm (s, 2H) | Aniline -NH₂ (Broad, exchangeable) | |

| δ 2.5 ppm (m, 1H) | Benzylic -CH- (sec-butyl) | |

| δ 1.5, 1.2, 0.8 ppm | Aliphatic -CH₂-, -CH₃ (sec-butyl) | |

| MS (ESI+) | m/z 269.16 [M+H]⁺ | Protonated Molecular Ion |

References

-

Synthesis of Anthranilamides: Staiger, R. P., & Wagner, E. C. (1948). Isatoic Anhydride.[2][3][6] Journal of Organic Chemistry, 13(3), 347–352.

-

SIRT1 Activator SAR: Hubbard, B. P., et al. (2013). Evidence for a common mechanism of SIRT1 regulation by allosteric activators. Science, 339(6124), 1216-1219.

-

Isatoic Anhydride Reactivity: Coppola, G. M. (1980). The Chemistry of Isatoic Anhydride. Synthesis, 1980(07), 505-536.

Sources

Solubility profile of 2-Amino-N-(4-sec-butylphenyl)benzamide in organic solvents

Technical Whitepaper: Solubility Profiling and Solvent Selection for 2-Amino-N-(4-sec-butylphenyl)benzamide

Executive Summary

This technical guide provides a comprehensive analysis of the solubility profile of This compound , a functionalized anthranilamide derivative often utilized as a pharmaceutical intermediate or bioactive scaffold. Due to the specific structural duality—combining a polar anthranilamide "head" with a lipophilic sec-butylphenyl "tail"—this molecule exhibits a unique solubility footprint distinct from simpler benzamides. This document outlines theoretical physicochemical properties, predictive solubility data, and validated experimental protocols for researchers to determine exact solubility limits in their specific context.

Chemical Identity & Physicochemical Framework

To understand the solubility behavior, we must first deconstruct the molecule into its functional solvophores.

-

Compound Name: this compound

-

Chemical Structure Analysis:

-

Core (Polar Head): The 2-aminobenzamide moiety contains both a hydrogen bond donor (primary amine

, amide -

Substituent (Lipophilic Tail): The 4-sec-butylphenyl group adds significant hydrophobicity. The branched sec-butyl chain disrupts crystal packing efficiency compared to a linear n-butyl chain, potentially enhancing solubility in organic solvents compared to its linear isomers.

-

| Property | Value (Predicted/Theoretical) | Impact on Solubility |

| Molecular Weight | ~268.35 g/mol | Moderate MW facilitates dissolution in most organics. |

| LogP (Octanol/Water) | 3.8 – 4.2 | High Lipophilicity. Indicates poor water solubility; excellent affinity for non-polar and chlorinated solvents. |

| pKa (Conjugate Acid) | ~2.5 (Aniline | Weakly basic. Solubility in water can be drastically improved by acidification (pH < 2). |

| H-Bond Donors | 3 | Requires polar protic or aprotic solvents to break lattice energy. |

Solubility Profile: Predictive & Comparative Analysis

Based on Hansen Solubility Parameters (HSP) and "Like Dissolves Like" principles applied to anthranilamide analogs, the following solubility profile is projected.

Solvent Compatibility Matrix

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Insight |

| Polar Aprotic | DMSO, DMF, DMAc | Very High (>100 mg/mL) | Dipolar interactions disrupt the amide-amide H-bonds effectively. Ideal for stock solutions. |

| Polar Protic | Ethanol, Methanol, IPA | High (Temperature Dependent) | Good solubility, especially when heated. The alcohol -OH groups solvate the amine/amide core. Ideal for Crystallization. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Good | The lipophilic sec-butyl group drives solubility here. Good for extraction/workup. |

| Esters/Ketones | Ethyl Acetate, Acetone | Moderate to Good | Soluble, but may require heating to reach high concentrations. |

| Aromatic Hydrocarbons | Toluene, Benzene | Moderate | Soluble at elevated temperatures. Useful for azeotropic drying. |

| Aliphatic Hydrocarbons | Hexane, Heptane, Cyclohexane | Poor (<1 mg/mL) | The polar benzamide core repels these solvents. Ideal Anti-Solvents. |

| Aqueous | Water, PBS (pH 7.4) | Insoluble | The lipophilic tail dominates. Requires surfactants or cosolvents (e.g., PEG400) for formulation. |

Experimental Protocols

Since exact solubility values vary by polymorph and purity, the following self-validating protocols are recommended to generate precise data.

Protocol A: Equilibrium Solubility Determination (Shake-Flask Method)

Use this for thermodynamic solubility data.

-

Preparation: Add excess solid this compound (approx. 50 mg) to 1 mL of the target solvent in a chemically resistant glass vial.

-

Equilibration: Cap tightly and agitate (shake/stir) at a constant temperature (e.g., 25°C) for 24–48 hours.

-

Verification: Ensure undissolved solid remains visible. If fully dissolved, add more solid until saturation is reached.

-

Sampling: Centrifuge the suspension or filter through a 0.45 µm PTFE filter (ensure filter compatibility).

-

Quantification: Analyze the filtrate via HPLC-UV (detection at ~254 nm or ~300 nm, typical for benzamides).

-

Self-Check: Run a standard curve of the compound in a "Good Solvent" (e.g., Methanol) to quantify.

-

Protocol B: Visual Polythermal Method (Metastable Zone Width)

Use this for designing crystallization processes.

-

Setup: Prepare a mixture of known concentration (e.g., 50 mg/mL in Ethanol).

-

Heating: Heat the mixture at a rate of 1°C/min until all solids dissolve (Clear Point,

). -

Cooling: Cool the clear solution at 1°C/min until the first crystal appears (Cloud Point,

). -

Data Plotting: Repeat for concentrations of 25, 75, and 100 mg/mL. Plot Concentration vs. Temperature.

-

Insight: The gap between

and

-

Process Application: Solvent Selection Strategy

The choice of solvent depends heavily on the intended process stage.

A. For Synthesis (Reaction Medium)

-

Recommended: Toluene or Ethanol .

-

Reasoning: The synthesis (reaction of isatoic anhydride with 4-sec-butylaniline) releases

. Toluene allows for high-temperature reflux to drive kinetics, while Ethanol is greener and allows the product to precipitate upon cooling (if concentration is optimized).

B. For Purification (Recrystallization)[1]

-

System 1 (Single Solvent): Ethanol (95%) . Dissolve hot, cool slowly.

-

System 2 (Binary Solvent): Ethyl Acetate / Heptane . Dissolve in minimal hot Ethyl Acetate; add warm Heptane dropwise until turbidity persists; cool slowly.

-

Warning: Avoid chlorinated solvents for final steps due to toxicity limits (ICH Q3C guidelines).

Visualizations

Figure 1: Solubility Determination Workflow

Caption: Step-by-step workflow for gravimetric solubility determination to ensure saturation equilibrium.

Figure 2: Solvent Selection Decision Tree

Caption: Logic tree for selecting the optimal solvent system based on the specific process stage.

References

-

Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.[1] (Standard reference for solubility parameter theory).

-

Staiger, R. P., & Wagner, E. C. (1953).[2] "Isatoic Anhydride.[3][2][4] Reactions with Primary and Secondary Amines."[2] Journal of Organic Chemistry, 18(10), 1427–1433. Link (Foundational chemistry for anthranilamide synthesis).

-

Bergström, C. A., et al. (2016). "Accuracy of calculated pH-dependent aqueous drug solubility." European Journal of Pharmaceutical Sciences, 57, 43-51. Link (Methodology for pKa/LogP solubility prediction).

-

Jouyban, A. (2008). "Review of the cosolvency models for predicting drug solubility in solvent mixtures." Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58. Link (Theoretical basis for binary solvent selection).

Sources

- 1. kinampark.com [kinampark.com]

- 2. myttex.net [myttex.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Three-component reaction between isatoic anhydride, amine and meth-yl-subs-tituted furyl-acryl-alde-hydes: crystal structures of 3-benzyl-2-[(E)-2-(5-methylfuran-2-yl)vin-yl]-2,3-di-hydro-quinazolin-4(1 H)-one, 3-benzyl-2-[(E)-2-(furan-2-yl)-1-methyl-vin-yl]-2,3-di-hydro-quinazolin-4(1 H)-one and 3-(furan-2-ylmeth-yl)-2-[(E)-2-(furan-2-yl)-1-methyl-vin-yl]-2,3-di-hydro-quinazolin-4(1 H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]

Melting point and boiling point data for 2-Amino-N-(4-sec-butylphenyl)benzamide

An In-Depth Technical Guide to the Characterization and Synthesis of 2-Amino-N-(4-sec-butylphenyl)benzamide

Executive Summary

This compound (C₁₇H₂₀N₂O) is a specialized anthranilamide derivative utilized primarily as a pharmacophore scaffold in the development of tyrosine kinase inhibitors and agrochemical fungicides. Its structural significance lies in the 4-sec-butyl moiety, which provides critical lipophilic bulk and steric hindrance, influencing the binding affinity of the molecule within hydrophobic pockets of target enzymes.

This technical guide addresses the scarcity of public experimental data for this specific isomer by synthesizing predictive models with validated analog data. It provides a robust framework for its synthesis, purification, and physical characterization, serving as a foundational reference for research and development.

Chemical Identity & Structural Analysis

| Property | Specification |

| IUPAC Name | 2-Amino-N-[4-(1-methylpropyl)phenyl]benzamide |

| Common Name | Anthranilic acid 4-sec-butylanilide |

| Molecular Formula | C₁₇H₂₀N₂O |

| Molecular Weight | 268.36 g/mol |

| Core Scaffold | Anthranilamide (2-Aminobenzamide) |

| Key Substituent | 4-sec-butyl (1-methylpropyl) group at the para position of the N-phenyl ring |

| CAS Number (Generic) | Not widely indexed; refer to analog CAS 32212-38-7 (Methyl) for structural context.[1][2] |

Structural Logic & Pharmacophore Role

The molecule consists of an anthranilic acid headgroup linked to a 4-sec-butylaniline tail.

-

Headgroup (Anthranilamide): Provides hydrogen bond donors (NH₂) and acceptors (C=O), critical for chelating metals or forming hydrogen bond networks in active sites.

-

Tail (4-sec-butylphenyl): The sec-butyl group introduces chirality (at the C2 position of the butyl chain) and significant lipophilicity (LogP ~4.5), enhancing membrane permeability and hydrophobic interaction.

Thermodynamic Properties: Experimental & Predicted

Due to the specialized nature of the sec-butyl isomer, exact experimental melting points are often proprietary. The following data is derived from high-fidelity predictive models (Joback Method) and validated against structurally homologous anthranilamides.

Table 1: Physical Property Profile

| Property | Value (Predicted/Analog) | Confidence | Context for Application |

| Melting Point | 132°C – 138°C | High (Analog-Based) | Validated against p-tolyl analog (149°C) and n-butyl analog (~120°C). The branched sec-butyl group disrupts crystal packing slightly more than the methyl group. |

| Boiling Point | 445°C ± 25°C | Medium (Predicted) | Theoretical value at 760 mmHg. Decomposition typically occurs before boiling. |

| Flash Point | ~223°C | Medium | Relevant for safety in high-temperature synthesis. |

| Density | 1.09 ± 0.06 g/cm³ | High | Standard for substituted benzamides. |

| LogP | 4.2 – 4.8 | High | Indicates low water solubility; requires organic solvents (DMSO, DMF, Ethanol) for assays. |

Comparative Analog Analysis

To validate the melting point prediction, we compare the sec-butyl derivative with its structural neighbors:

-

Methyl Analog (p-Tolyl): MP 149°C (High symmetry, efficient packing).

-

n-Butyl Analog: MP ~115-125°C (Flexible chain disrupts lattice energy).

-

sec-Butyl Analog: MP ~135°C (Branching increases rigidity vs. n-butyl, but steric bulk lowers MP vs. methyl).

Synthesis Protocol: The Isatoic Anhydride Route

The most robust and atom-economical synthesis for 2-aminobenzamides avoids the use of coupling reagents (EDC/HOBt) by utilizing Isatoic Anhydride . This pathway is self-validating as the evolution of CO₂ gas drives the reaction to completion.

Reaction Scheme

Isatoic Anhydride + 4-sec-Butylaniline → this compound + CO₂↑

Caption: Step-wise synthetic workflow for the production of this compound via the Isatoic Anhydride ring-opening mechanism.

Detailed Methodology

-

Stoichiometry: Charge a round-bottom flask with Isatoic Anhydride (1.0 equiv) and 4-sec-butylaniline (1.1 equiv).

-

Solvent System: Add Ethanol (10 mL/g) or Toluene. Ethanol is preferred for green chemistry; Toluene is preferred if high temperature (>80°C) is needed to drive kinetics.

-

Reflux: Heat the mixture to reflux.

-

Observation: Vigorous evolution of CO₂ bubbles indicates reaction progress.

-

Endpoint: Reaction is complete when gas evolution ceases (typically 2–4 hours).

-

-

Isolation:

-

Purification: Recrystallize from hot Ethanol/Water (9:1) to remove unreacted aniline traces.

Characterization Protocols

To ensure scientific integrity, the synthesized compound must be characterized using the following self-validating protocols.

A. Melting Point Determination (DSC)

-

Instrument: Differential Scanning Calorimeter (e.g., TA Instruments Q2000).

-

Protocol:

-

Weigh 2–5 mg of dried sample into a Tzero aluminum pan.

-

Equilibrate at 40°C.

-

Ramp 10°C/min to 200°C under Nitrogen purge (50 mL/min).

-

-

Acceptance Criteria: A sharp endothermic peak (onset) within the predicted range (132–138°C). A broad peak indicates solvent entrapment or impurities.

B. Purity Analysis (HPLC-UV)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

-

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic ring) and 320 nm (benzamide conjugation).

-

Retention Time: Expect the sec-butyl derivative to elute later than the methyl analog due to increased hydrophobicity.

Safety & Handling (E-E-A-T)

-

Hazard Classification: Irritant (Skin/Eye). Potential sensitizer.[5]

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Storage: Store in a cool, dry place (2–8°C recommended) under inert atmosphere (Argon) to prevent slow oxidation of the primary amine.

References

-

BenchChem Technical Support. (2025).[6] Chemical Properties of 2-amino-N-(4-methylphenyl)benzamide. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 43378421 (n-butyl analog). Retrieved from

-

Organic Syntheses. (1955). Preparation of Isatoic Anhydride and Reaction with Amines. Coll. Vol. 3, p. 488. Retrieved from

-

U.S. EPA. (2025). CompTox Chemicals Dashboard: Substituted Benzamides. Retrieved from

Sources

- 1. 2-amino-N-(4-butylphenyl)-6-methylbenzamide | C18H22N2O | CID 43378406 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Isatoic anhydride - Wikipedia [en.wikipedia.org]

- 3. myttex.net [myttex.net]

- 4. researchgate.net [researchgate.net]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. pdf.benchchem.com [pdf.benchchem.com]

2-Amino-N-(4-sec-butylphenyl)benzamide as a chemical intermediate

Executive Summary

2-Amino-N-(4-sec-butylphenyl)benzamide represents a specialized class of functionalized anthranilamides . Unlike simple benzamides, this intermediate incorporates a distinct sec-butyl lipophilic handle on the N-aryl ring. In modern medicinal chemistry, this specific substitution pattern is critical for optimizing Ligand Lipophilicity Efficiency (LLE) . The sec-butyl group provides steric bulk and hydrophobic interaction potential without the metabolic liability of longer alkyl chains, making this scaffold a "privileged structure" in the design of Kinase Inhibitors , FtsZ Antimicrobials , and Quinazolinone-based agrochemicals .

This guide details the synthesis, validation, and divergent applications of this core intermediate, moving beyond standard protocols to provide a mechanistic understanding of its reactivity.

Chemical Identity & Structural Logic

The molecule consists of an anthranilic acid core amidated with 4-sec-butylaniline. Its utility stems from its dual-functionality:

-

The Ortho-Amino Group: A nucleophile ready for cyclization (e.g., with aldehydes, orthoesters, or phosgene).

-

The Para-sec-butyl Tail: A hydrophobic anchor that fits into non-polar pockets of enzymes (e.g., the hydrophobic channel of Ryanodine receptors or the interdomain cleft of bacterial FtsZ).

| Property | Description |

| IUPAC Name | 2-Amino-N-[4-(butan-2-yl)phenyl]benzamide |

| Molecular Formula | C₁₇H₂₀N₂O |

| Molecular Weight | 268.36 g/mol |

| Key Functional Groups | Primary Amine (Nucleophile), Amide (H-bond donor/acceptor), sec-Butyl (Lipophilic) |

| Predicted LogP | ~4.2 (High Lipophilicity) |

| Physical State | Typically off-white to pale yellow crystalline solid |

Synthesis Protocol: The Isatoic Anhydride Route

Rationale: While amide coupling (EDC/NHS) is possible, it is atom-inefficient. The industrial and "green" standard for generating high-purity anthranilamides is the nucleophilic ring-opening of Isatoic Anhydride . This method is self-driving due to the irreversible release of CO₂, ensuring high conversion without complex purification.

Mechanism of Action

The 4-sec-butylaniline acts as a nucleophile, attacking the carbonyl at position 4 of the isatoic anhydride. The tetrahedral intermediate collapses, releasing CO₂ and generating the target benzamide.

Experimental Workflow

Reagents:

-

Isatoic Anhydride (1.0 equiv)

-

4-sec-Butylaniline (1.05 equiv)

-

Solvent: Ethanol (EtOH) or Water (with catalytic sulfamic acid for Green protocols).

-

Catalyst (Optional): 10 mol% NaOH or Sulfamic Acid (accelerates kinetics).

Step-by-Step Protocol:

-

Preparation: In a round-bottom flask equipped with a reflux condenser, suspend Isatoic Anhydride (10 mmol) in Ethanol (30 mL).

-

Nucleophilic Attack: Add 4-sec-Butylaniline (10.5 mmol) dropwise.

-

Critical Control Point: If using water as solvent, add 10 mol% sulfamic acid to catalyze the reaction and emulsify the aniline.

-

-

Reaction: Heat the mixture to reflux (80°C) for 2–4 hours.

-

Visual Indicator: The evolution of CO₂ gas bubbles indicates reaction progress. The suspension will eventually clear (or change form) as the anhydride is consumed.

-

-

Work-up: Cool the reaction mixture to room temperature.

-

Self-Validating Step: The product, being less soluble than the starting materials in cold ethanol, often precipitates spontaneously.

-

-

Purification: Pour the mixture into ice-cold water (100 mL). Filter the precipitate.[1][2][3][4] Wash with 10% NaHCO₃ (to remove unreacted anhydride/acid) and then cold water. Recrystallize from EtOH/Water if necessary.

Pathway Visualization

Figure 1: Nucleophilic ring-opening of isatoic anhydride by 4-sec-butylaniline. The irreversible loss of CO₂ drives the reaction to completion.

Downstream Applications: Divergent Synthesis

This intermediate is rarely the end-product. It serves as a "Lipo-functional" scaffold for constructing heterocycles.

Application A: Synthesis of 4(3H)-Quinazolinones

The most common application is the cyclization to form quinazolinones, a scaffold found in anticonvulsants and anticancer agents. The free amine at the 2-position condenses with aldehydes.

-

Reagents: Aryl Aldehyde (e.g., Benzaldehyde), Iodine (catalyst) or DMSO (oxidant).

-

Conditions: Oxidative cyclization.

-

Significance: The sec-butyl group on the N3-phenyl ring of the quinazolinone improves membrane permeability compared to the N3-methyl or N3-phenyl analogs.

Application B: Urea/Thiourea Formation (Kinase Inhibition)

Reacting the free amine with isocyanates generates unsymmetrical ureas.

-

Target: This motif mimics the pharmacophore of Sorafenib or Regorafenib (Raf kinase inhibitors), where the sec-butyl group occupies the hydrophobic "allosteric pocket" adjacent to the ATP binding site.

Application C: FtsZ Inhibition (Antimicrobial)

Recent research highlights benzamide derivatives targeting the bacterial protein FtsZ (filamenting temperature-sensitive mutant Z).

-

Mechanism: The benzamide core binds to the interdomain cleft of FtsZ. The sec-butyl tail is crucial here; it displaces water from the hydrophobic pocket, increasing binding affinity (

) significantly compared to less bulky analogs.

Divergent Workflow Visualization

Figure 2: Divergent synthetic utility of the scaffold. The core amine allows access to three distinct pharmacological classes.

Critical Analysis & Troubleshooting

Steric Influence of the sec-Butyl Group

Researchers must account for the steric bulk of the sec-butyl group during synthesis.

-

Observation: In the isatoic anhydride reaction, the para-position of the sec-butyl group is distant enough not to hinder the nucleophilic attack of the aniline nitrogen.

-

Contrast: If using ortho-sec-butylaniline, reaction rates would drop significantly due to steric clash with the anhydride carbonyl, requiring higher temperatures (reflux in Diglyme) or Lewis acid catalysis.

Solubility Profile

-

Challenge: The product is highly lipophilic.

-

Solution: While ethanol is the standard solvent for synthesis, the product may oil out rather than crystallize if the solution is too hot or concentrated.

-

Protocol Adjustment: If an oil forms, re-dissolve in hot ethyl acetate and add hexanes dropwise to induce controlled crystallization.

References

-

Isatoic Anhydride Chemistry

-

Title: Reaction of isatoic anhydride with a variety of primary amines and aromatic aldehydes.[5]

- Source: ResearchG

-

URL:

-

-

FtsZ Inhibition & Benzamides

- Title: Targeting the Achilles Heel of FtsZ: The Interdomain Cleft.

- Source: Frontiers in Microbiology / NIH.

- Context: Discusses benzamide derivatives binding to FtsZ hydrophobic pockets.

-

URL:

-

Anthranilamide Synthesis Standards

- Title: Preparation of anthranilamides (US P

- Source: Google P

-

Context: Industrial process for isatoic anhydride ring opening in aqueous media.[2]

-

URL:

-

Kinase Inhibitor Structural Logic

- Title: Substituted benzylamine derivatives and methods of use (WO2004007457A2).

- Source: Google P

- Context: Describes N-(4-sec-butylphenyl) substituted amides in the context of angiogenesis inhibition.

-

URL:

Sources

Methodological & Application

Step-by-step synthesis protocol for 2-Amino-N-(4-sec-butylphenyl)benzamide

An Application Note for the Synthesis of 2-Amino-N-(4-sec-butylphenyl)benzamide

Abstract

This technical guide provides a comprehensive, step-by-step protocol for the synthesis of this compound. This compound belongs to the 2-aminobenzamide class, a scaffold of significant interest in medicinal chemistry and drug development due to the broad pharmacological activities exhibited by its derivatives, including antimicrobial and anticancer properties.[1] The synthesis is achieved through a robust and efficient condensation reaction between isatoic anhydride and 4-sec-butylaniline. This document is intended for researchers, chemists, and professionals in drug development, offering detailed methodologies for both conventional heating and microwave-assisted synthesis, alongside mechanistic insights, safety protocols, and characterization guidelines.

Introduction: The Significance of the 2-Aminobenzamide Scaffold

The 2-aminobenzamide core structure is a privileged scaffold in modern medicinal chemistry. Its derivatives have been explored for a wide range of therapeutic applications.[2] The synthetic accessibility of these compounds, often through the straightforward reaction of isatoic anhydride with various primary and secondary amines, allows for the creation of diverse chemical libraries for biological screening.[1] The reaction proceeds via a nucleophilic attack of the amine on the isatoic anhydride, leading to ring-opening and subsequent decarboxylation to form the desired amide.[3]

This application note details the synthesis of the novel derivative, this compound. By providing a reliable and well-explained protocol, we aim to facilitate its synthesis and enable further investigation into its potential biological activities.

Reaction Scheme and Mechanism

The synthesis of this compound is predicated on the reaction between isatoic anhydride and 4-sec-butylaniline in a suitable high-boiling polar aprotic solvent, such as dimethylformamide (DMF).

Caption: General reaction scheme for the synthesis.

The amine's nucleophilic nitrogen atom attacks the more electrophilic carbonyl carbon (C4) of the isatoic anhydride ring. This is followed by a ring-opening step and the elimination of carbon dioxide gas, which drives the reaction to completion.[3]

Materials and Methods

Reagents and Equipment

| Reagent/Material | Grade | Supplier | Notes |

| Isatoic Anhydride | ≥98% | Standard Chemical Supplier | Store in a dry place. |

| 4-sec-Butylaniline | ≥97% | Standard Chemical Supplier | Corrosive and toxic; handle with care. |

| Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Standard Chemical Supplier | High-boiling solvent. |

| Ethanol (EtOH) | Reagent Grade | Standard Chemical Supplier | For recrystallization. |

| Deionized Water | N/A | In-house | Used for precipitation. |

| Equipment | |||

| Round-bottom flask (50 mL) | Standard Lab Supplier | ||

| Reflux condenser | Standard Lab Supplier | ||

| Magnetic stirrer and hotplate | Standard Lab Supplier | ||

| TLC plates (Silica gel 60 F254) | Standard Lab Supplier | ||

| Buchner funnel and filter flask | Standard Lab Supplier | ||

| Rotary evaporator | Standard Lab Supplier | Optional, for solvent removal. | |

| Microwave reactor | CEM, Biotage, etc. | For microwave-assisted method. |

Safety Precautions

It is imperative to conduct all steps in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

| Chemical | Hazard Statements | Precautionary Measures |

| Isatoic Anhydride | Causes serious eye irritation. May cause respiratory irritation. | Avoid breathing dust. Wear eye protection. Use only in a well-ventilated area. |

| 4-sec-Butylaniline | Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and eye damage. | Do not handle until all safety precautions have been read and understood. Wear protective gloves, clothing, and eye protection.[4] |

| Dimethylformamide (DMF) | Harmful if inhaled or in contact with skin. Causes serious eye irritation. | Avoid breathing fumes/vapors. Use only outdoors or in a well-ventilated area.[1][2] |

Detailed Experimental Protocols

The following protocols are based on a 10 mmol scale. Adjustments can be made as needed.

Method A: Conventional Heating

This method is the classical approach and is suitable for any standard laboratory setup.[1][2]

Step 1: Reaction Setup

-

To a 50 mL round-bottom flask equipped with a magnetic stir bar, add isatoic anhydride (1.63 g, 10 mmol, 1.0 equiv.).

-

Add 15 mL of anhydrous dimethylformamide (DMF) to the flask and stir to dissolve the solid.

-

In a separate vial, dissolve 4-sec-butylaniline (1.49 g, 10 mmol, 1.0 equiv.) in 5 mL of anhydrous DMF.

Step 2: Reagent Addition and Reflux

-

Using a dropping funnel, add the solution of 4-sec-butylaniline to the isatoic anhydride solution dropwise over 5 minutes.

-

Attach a reflux condenser to the flask and begin heating the mixture to reflux (approximately 153 °C for DMF) using a heating mantle or oil bath.

-

Rationale: Heating provides the necessary activation energy for the reaction. DMF is used as a solvent due to its high boiling point and its ability to dissolve the reactants.[2]

Step 3: Reaction Monitoring

-

Allow the reaction to reflux for 4-6 hours. The evolution of CO₂ gas should be apparent.

-

Monitor the reaction's progress using Thin Layer Chromatography (TLC) with an appropriate eluent system (e.g., 3:1 Hexane:Ethyl Acetate). Spot the starting materials and the reaction mixture. The reaction is complete upon the disappearance of the limiting reagent spot.

Step 4: Product Isolation (Work-up)

-

Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

-

Pour the cooled reaction mixture slowly into a beaker containing 150 mL of ice-cold water while stirring vigorously. A precipitate should form immediately.

-

Rationale: The organic product is insoluble in water, while DMF is miscible. This allows for the product to precipitate out of the solution for easy isolation.[1]

Step 5: Purification

-

Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid with two portions of cold deionized water (2 x 30 mL).

-

Purify the crude product by recrystallizing from a suitable solvent, such as hot ethanol.[1] Dissolve the solid in a minimal amount of boiling ethanol and allow it to cool slowly to room temperature, then in an ice bath, to form crystals.

-

Filter the purified crystals and dry them under vacuum to yield this compound as a solid.

Method B: Microwave-Assisted Synthesis

This method offers a significant reduction in reaction time and is often more energy-efficient.[2][5]

-

In a 10 mL microwave-safe reaction vessel equipped with a small magnetic stir bar, combine isatoic anhydride (0.815 g, 5 mmol, 1.0 equiv.) and 4-sec-butylaniline (0.745 g, 5 mmol, 1.0 equiv.).

-

Add a minimal amount of DMF (e.g., 3-5 mL) to create a slurry.

-

Seal the vessel and place it in the microwave reactor.

-

Set the reaction conditions (e.g., 140-150 °C, 10-15 minutes, 150 W). These parameters may require optimization.

-

After irradiation, cool the vessel to room temperature using compressed air.

-

Isolate and purify the product using the same work-up (Step 4) and purification (Step 5) procedures described in Method A.

Workflow Visualization

Caption: Step-by-step experimental workflow diagram.

Characterization

The identity and purity of the final compound should be confirmed using standard analytical techniques. Expected spectral data can be benchmarked against similar published compounds.[2][5]

-

¹H and ¹³C NMR: To confirm the chemical structure, including the presence of the aromatic protons, the sec-butyl group, and the amine and amide protons.

-

FT-IR Spectroscopy: To identify key functional groups. Expect characteristic peaks for N-H stretching of the primary amine (around 3300-3500 cm⁻¹) and the amide N-H, as well as the C=O stretch of the amide (around 1640-1680 cm⁻¹).[2]

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound (Expected [M+H]⁺).

-

Melting Point: To assess the purity of the crystalline solid.

Conclusion

This application note provides two effective and reliable protocols for the synthesis of this compound from isatoic anhydride and 4-sec-butylaniline. The conventional heating method is robust and widely applicable, while the microwave-assisted method offers a rapid and efficient alternative. Adherence to the described procedures and safety precautions will enable researchers to successfully synthesize this compound for further studies in medicinal chemistry and drug discovery.

References

-

Al-Omair, M. A., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. International Journal of Molecular Sciences, 15(3), 5112-5126. Available at: [Link]

-

ResearchGate. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. ResearchGate. Available at: [Link]

- Google Patents. (2017). CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide. Google Patents.

-

ResearchGate. (n.d.). (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. ResearchGate. Available at: [Link]

-

ResearchGate. (2016). The model reaction of isatoic anhydride 1, 4-methoxyaniline 2a, and.... ResearchGate. Available at: [Link]

-

Staiger, R. P., & Miller, E. B. (1959). Isatoic Anhydride. IV. Reactions with Various Nucleophiles. Journal of Organic Chemistry, 24(9), 1214-1218. Available at: [Link]

-

PubChem. (2026). 2-amino-N-(4-butylphenyl)-6-methylbenzamide. National Center for Biotechnology Information. Available at: [Link]

-

El-Shaieb, K. M. (2009). Synthesis of 2-(2-Aminophenyl)-4-arylquinazoline Derivatives by Reaction of 2-Aminoarylbenzimidamides with Isatoic Anhydride. Zeitschrift für Naturforschung B, 64(8), 945-951. Available at: [Link]

- Google Patents. (2011). CN101973956B - Methods for synthesizing isatoic anhydride and N-isopropyl-2-aminobenzamide. Google Patents.

-

Organic Syntheses. (n.d.). Isatoic anhydride. Organic Syntheses Procedure. Available at: [Link]

-

Azizi, N., et al. (2017). Practical approach to 2-thioxo-2, 3-dihydroquinazolin-4(1H)-one via dithiocarbamate-anthranilic acid reaction. Journal of the Serbian Chemical Society, 82(1), 1-8. Available at: [Link]

-

de Lima, I. N., et al. (2022). Phenylbenzohydrazides Obtained from Isatoic Anhydride Present Anti-Inflammatory Activity In Vivo and In Vitro. Pharmaceuticals, 15(12), 1563. Available at: [Link]

- Google Patents. (2015). WO2015163952A1 - Isatoic anhydride derivatives and applications thereof. Google Patents.

Sources

Application Note: Optimized Synthesis of 2-Amino-N-(4-sec-butylphenyl)benzamide

Introduction & Principle

The synthesis of 2-Amino-N-(4-sec-butylphenyl)benzamide represents a critical entry point into the class of anthranilamides. These scaffolds are privileged structures in medicinal chemistry and agrochemistry, serving as precursors for ryanodine receptor modulators (e.g., Chlorantraniliprole) and various kinase inhibitors.

This Application Note details the Isatoic Anhydride Ring-Opening method. Unlike conventional amide coupling (using EDC/HATU with anthranilic acid), this route is superior for three mechanistic reasons:

-

Self-Protection: The isatoic anhydride moiety effectively "protects" the aniline nitrogen of the anthranilate core, preventing self-polymerization.

-

Atom Economy: The only byproduct is carbon dioxide (

), simplifying purification. -

Reaction Driving Force: The irreversible loss of

gas drives the equilibrium toward the desired amide product.

Reaction Scheme

The synthesis involves the nucleophilic attack of the para-substituted aniline on the carbonyl carbon of the anhydride, followed by decarboxylation.

Figure 1: Mechanistic pathway for the aminolysis of isatoic anhydride. The irreversible evolution of CO2 drives the reaction to completion.

Reagents & Equipment

Chemical Reagents

Ensure all reagents meet the purity specifications to avoid side-reaction byproducts (e.g., urea formation).

| Reagent | CAS Number | Role | Purity Req. | Notes |

| Isatoic Anhydride | 118-48-9 | Precursor (Electrophile) | ≥98% | Moisture sensitive; store in desiccator. |

| 4-sec-butylaniline | 30273-11-1 | Precursor (Nucleophile) | ≥97% | Liquid. Check for dark color (oxidation) before use. |

| DMF (N,N-Dimethylformamide) | 68-12-2 | Solvent | Anhydrous | Promotes solubility of the anhydride. |

| Ethanol | 64-17-5 | Workup Solvent | ACS Grade | Used for precipitation/recrystallization. |

| DMAP (4-Dimethylaminopyridine) | 1122-58-3 | Catalyst (Optional) | 99% | Accelerates reaction if kinetics are sluggish. |

Essential Equipment

-

Reaction Vessel: 3-neck round-bottom flask (equipped with a reflux condenser).

-

Temperature Control: Oil bath with digital temperature probe (Target: 100°C ± 5°C).

-

Atmosphere: Nitrogen (

) or Argon gas line (to prevent hydrolysis of anhydride). -

Safety: Fume hood (essential for aniline toxicity and CO2 venting).

Experimental Protocol

Phase 1: Reaction Setup

Objective: Establish inert conditions to maximize yield.

-

Drying: Flame-dry or oven-dry the 3-neck flask and magnetic stir bar. Cool under a stream of dry nitrogen.

-

Charging: Add Isatoic Anhydride (1.0 equiv, e.g., 1.63 g) to the flask.

-

Solvation: Add anhydrous DMF (10 mL per gram of anhydride) . Stir until a suspension or partial solution is formed.

-

Note: Isatoic anhydride may not fully dissolve at room temperature; this is normal.

-

Phase 2: Nucleophilic Addition

Objective: Controlled addition of the amine to prevent thermal runaway.

-

Addition: Add 4-sec-butylaniline (1.05 equiv, e.g., 1.57 g) dropwise via syringe.

-

Stoichiometry Note: A slight excess of the liquid amine ensures complete consumption of the solid anhydride.

-

-

Catalysis (Optional): If rapid kinetics are required, add 0.1 equiv of DMAP . For this specific lipophilic amine, thermal activation is usually sufficient.

Phase 3: Thermal Activation & Monitoring

Objective: Drive the decarboxylation.

-

Heating: Heat the mixture to 100°C .

-

Observation: You will observe gas evolution (

) bubbling from the solution. This is the positive indicator of reaction progress. -

Duration: Maintain reflux/heating for 4–6 hours .

-

Endpoint: The reaction is complete when gas evolution ceases and TLC (Thin Layer Chromatography) shows the disappearance of isatoic anhydride (

in 1:1 Hexane/EtOAc) and the appearance of a fluorescent blue spot (the anthranilamide).

Phase 4: Workup & Purification

Objective: Isolate the target amide from the high-boiling solvent.

-

Precipitation: Cool the reaction mixture to room temperature. Pour the DMF solution slowly into 10 volumes of ice-cold water with vigorous stirring.

-

Crystallization: The product, this compound, should precipitate as a solid (off-white to beige).

-

Troubleshooting: If an oil forms instead of a solid, extract with Ethyl Acetate, wash with brine, dry over

, and evaporate.

-

-

Filtration: Collect the solid via vacuum filtration. Wash with cold water (

) to remove residual DMF. -

Recrystallization: Recrystallize from hot Ethanol or Ethanol/Water (9:1) to achieve HPLC-grade purity (>98%).

Process Visualization

The following flowchart outlines the critical decision points and workflow for the synthesis.

Figure 2: Operational workflow for the synthesis and purification of the target benzamide.

Quality Control & Characterization

To validate the synthesis, the following analytical parameters should be met.

HPLC Analysis

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm).

-

Mobile Phase: Gradient 50%

90% Acetonitrile in Water (0.1% Formic Acid). -

Detection: UV at 254 nm (aromatic) and 320 nm (anthranilamide specific absorption).

-

Target Purity: >98.0% Area Under Curve (AUC).

NMR Spectroscopy (Predicted)

-

1H NMR (DMSO-d6, 400 MHz):

- 10.0 ppm (s, 1H, Amide NH ).

- 7.6 ppm (d, 1H, Benzoyl Ar-H ).

- 7.5 ppm (d, 2H, Phenyl Ar-H ortho to N).

- 7.1 ppm (d, 2H, Phenyl Ar-H meta to N).

- 6.3 ppm (s, 2H, Aniline NH2 - Broad).[1]

- 2.5 ppm (m, 1H, CH of sec-butyl).

- 1.5 ppm (m, 2H, CH2 of sec-butyl).

- 1.1 ppm (d, 3H, CH3 ).

- 0.8 ppm (t, 3H, CH3 ).

Safety & Handling

-

Isatoic Anhydride: Generates

rapidly upon heating. Ensure the reaction vessel is not sealed tight; use a bubbler or open reflux condenser to prevent over-pressurization. -

4-sec-butylaniline: Toxic by inhalation and skin contact. It is a substituted aniline; assume potential for methemoglobinemia. Double-glove (Nitrile) and work in a fume hood.

-

DMF: Hepatotoxic and teratogenic. Avoid skin contact.

References

-

Wagner, E. C., & Fegley, M. F. (1947).[2] "Isatoic Anhydride."[3][2][4][5][6][7] Organic Syntheses, 27, 45. (Foundational protocol for isatoic anhydride usage).

-

Coppola, G. M. (1980).[2] "The Chemistry of Isatoic Anhydride." Synthesis, 1980(7), 505–536.[2] (Comprehensive review of aminolysis mechanisms).

-

PubChem. (n.d.). "Isatoic Anhydride (CID 8359)."[2] National Center for Biotechnology Information. (Physical properties and safety data).

-

BenchChem. (2025).[6] "Chemical Properties of 2-amino-N-(4-methylphenyl)benzamide." (Analogous compound characterization and spectral data).

-

Mabkhot, Y. N., et al. (2014). "Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives." Molecules. (Protocol for microwave and thermal synthesis of anthranilamides).

Sources

- 1. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isatoic anhydride - Wikipedia [en.wikipedia.org]

- 3. myttex.net [myttex.net]

- 4. Isatoic Anhydride | C8H5NO3 | CID 8359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. WO2015163952A1 - Isatoic anhydride derivatives and applications thereof - Google Patents [patents.google.com]

Optimal reaction conditions for 2-amino-benzamide derivatives

Application Note & Protocol Guide

Strategic Overview

The 2-amino-benzamide scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for Class I selective Histone Deacetylase (HDAC) inhibitors (e.g., Entinostat , Mocetinostat ) and antipsychotics (e.g., Sulpiride ).[1][2]

While seemingly simple, the synthesis of these derivatives presents a specific chemoselectivity challenge: Intramolecular Cyclization.

When activating 2-aminobenzoic acid (anthranilic acid) using standard coupling reagents (EDC, HATU), the free ortho-amine often attacks the activated ester faster than the external amine nucleophile.[1][2] This results in the formation of 2-substituted-4H-3,1-benzoxazin-4-one , a cyclic side product that reduces yield and complicates purification.[1][2]

This guide outlines the Optimal Reaction Conditions to bypass this issue, focusing on the Isatoic Anhydride Route as the gold standard for efficiency and atom economy, while providing alternative protocols for complex substrates.

Mechanistic Pathway & Logic

The most robust method involves the nucleophilic ring-opening of Isatoic Anhydride . This reagent acts as a "masked" isocyanate/activated ester.[1] The reaction is driven by the release of CO₂, providing an irreversible thermodynamic sink that pushes the reaction to completion without external coupling reagents.

Figure 1: Reaction Logic & Pathway

Caption: The irreversible ring-opening of isatoic anhydride by amines, driven by entropy (CO₂ release).

Experimental Protocols

Protocol A: Thermal Ring-Opening (The "Gold Standard")

Best for: Scale-up, simple amines, and avoiding chromatographic purification.[1][2]

Rationale: This method utilizes the high reactivity of the anhydride carbonyl. Polar aprotic solvents stabilize the transition state, while high temperature ensures CO₂ expulsion.[1]

Materials:

-

Catalyst (Optional): DMAP (0.1 equiv) for sterically hindered amines.

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Isatoic Anhydride (1.0 mmol) in DMF (3 mL) .

-

Addition: Add the Amine (1.1 mmol) dropwise.

-

Observation: Evolution of gas (CO₂) bubbles indicates reaction initiation.[1]

-

-

Reaction: Heat the mixture to 80–100°C for 2–4 hours .

-

Work-up (Precipitation Method):

-

Purification: Filter the solid, wash with water (to remove DMF/excess amine), and dry under vacuum.[1]

-

Yield Expectation: 85–95%.[1]

-

Protocol B: Microwave-Assisted Synthesis

Best for: Library generation, sterically hindered amines (anilines), and rapid optimization.[1][2]

Rationale: Microwave irradiation overcomes the activation energy barrier for poor nucleophiles (e.g., electron-deficient anilines) significantly faster than thermal heating.[1][2]

Parameters:

Step-by-Step Methodology:

-

Load Isatoic Anhydride (0.5 mmol) and the Amine (0.6 mmol) into a microwave vial.

-

Add Acetonitrile (2 mL) or Water (2 mL) .[1]

-

Seal and irradiate at 120°C for 10 minutes .

-

Work-up: Evaporate solvent or filter the precipitate directly if using water.[1][2]

Protocol C: Direct Coupling (The "Protected" Route)

Best for: Complex molecules where the amine is part of a delicate scaffold, or when Isatoic Anhydride is not available.[1]

Rationale: To prevent the formation of benzoxazinone side products, the aniline nitrogen must be protected (e.g., Boc) before activation.[1]

Step-by-Step Methodology:

-

Activation: Dissolve N-Boc-Anthranilic acid (1.0 equiv) in DCM or DMF . Add HATU (1.1 equiv) and DIPEA (2.0 equiv) .[1][2] Stir for 10 mins.

-

Coupling: Add the target amine (1.0 equiv).[1] Stir at RT for 2-4 hours.[1][2]

-

Deprotection: Treat the intermediate with TFA/DCM (1:1) for 1 hour to remove the Boc group.

-

Neutralization: Carefully neutralize with saturated NaHCO₃ to obtain the free 2-amino-benzamide.

Optimization & Troubleshooting Guide

Use the following decision matrix to optimize low-yielding reactions.

Figure 2: Troubleshooting Logic

Caption: Decision tree for optimizing benzamide synthesis conditions.

Comparative Solvent Data

| Solvent | Temperature | Reaction Time | Avg. Yield | Notes |

| Ethanol | 78°C (Reflux) | 2–6 h | 82% | Greenest option; product often crystallizes on cooling.[1][2] |

| DMF | 80–100°C | 1–3 h | 94% | Best for solubility; requires aqueous workup to remove solvent.[1] |

| Water | RT–50°C | 1–12 h | 65–85% | Requires Sulfamic Acid catalyst; "On-water" acceleration.[1][2] |

| Toluene | 110°C | 2–4 h | 75% | Good for azeotropic removal of water if using hydrated reagents.[1] |

Case Study: HDAC Inhibitor Synthesis

Synthesis of an Entinostat (MS-275) Intermediate

Objective: Synthesis of N-(2-aminophenyl)-4-(pyridin-3-yl)benzamide. Challenge: The target molecule has two aniline-like nitrogens. We need to couple the "Zinc Binding Group" (the 1,2-diamine benzene) to the linker.[1]

Protocol Applied:

-

Reagent: Use N-Boc-1,2-phenylenediamine as the nucleophile.[1][2]

-

Electrophile: Use the carboxylic acid linker activated with HATU .

-

Conditions: DMF, DIPEA, RT, 3h.[1]

-

Result: The mono-Boc protection ensures that only the free amine reacts with the linker, preventing polymerization.[1] The final step involves TFA deprotection to reveal the 2-amino-benzamide pharmacophore (the ZBG).[2]

References

-

Gai, X., et al. (2018).[1] "Three-component reaction between isatoic anhydride, amine and methyl-substituted furyl-acryl-aldehydes."[1][2] Acta Crystallographica Section E, 74(8), 1101–1106.[1] Link

-

Moseley, J. D. (2010).[1] "Curtius rearrangement of aromatic carboxylic acids to access anilines and isatoic anhydrides."[1] Organic Process Research & Development. (General reference for Isatoic Anhydride utility).

-

BenchChem. (2025).[1][4] "Application Notes and Protocols for the Microwave-Assisted Synthesis of 2-Aminobenzamide Derivatives." Link

-

Rediscovering Isatoic Anhydride. (2014). Journal of Chemical Society, Perkin Transactions.[1] (Classic mechanism reference).

-

Wang, H., et al. (2013).[1] "Design, synthesis and bioevaluation of novel benzamide derivatives as HDAC inhibitors." PLOS ONE. Link

Sources

- 1. Anthranilic acid - Wikipedia [en.wikipedia.org]

- 2. Three-component reaction between isatoic anhydride, amine and meth-yl-subs-tituted furyl-acryl-alde-hydes: crystal structures of 3-benzyl-2-[(E)-2-(5-methylfuran-2-yl)vin-yl]-2,3-di-hydro-quinazolin-4(1 H)-one, 3-benzyl-2-[(E)-2-(furan-2-yl)-1-methyl-vin-yl]-2,3-di-hydro-quinazolin-4(1 H)-one and 3-(furan-2-ylmeth-yl)-2-[(E)-2-(furan-2-yl)-1-methyl-vin-yl]-2,3-di-hydro-quinazolin-4(1 H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Strategic Purification Protocols for 2-Amino-N-(4-sec-butylphenyl)benzamide

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

2-Amino-N-(4-sec-butylphenyl)benzamide is a critical anthranilamide scaffold, frequently utilized as a precursor for quinazolinone-based bioactive molecules (e.g., EGFR inhibitors) and functional liquid crystals.[1] Its synthesis typically involves the coupling of isatoic anhydride or anthranilic acid with 4-sec-butylaniline.[1]

The purification of this compound presents a specific challenge: separating the lipophilic, non-volatile 4-sec-butylaniline impurity from the desired product without inducing cyclodehydration (formation of the quinazolinone side-product).[1]

This Application Note defines a three-tier purification strategy designed to achieve >98% purity (HPLC) while preserving yield.

Chemical Profile & Impurity Landscape[1]

| Property | Target Compound | Primary Impurity (Starting Material) |

| Structure | This compound | 4-sec-Butylaniline |

| State | Solid (Crystalline) | Liquid / Low-melting Solid |

| Basicity (pKa) | Weak Base (~2.0 - 2.5, Anthranilamide N) | Moderate Base (~4.8 - 5.0, Aniline N) |

| Lipophilicity | High (LogP ~3.[1][2]5) | High (LogP ~3.8) |

| Solubility | Soluble in hot EtOH, EtOAc, DCM | Soluble in most organics, dilute acid |

Impurity Fate Mapping (Logic Flow)

The following diagram illustrates the logic behind the separation strategy, specifically exploiting the pKa differential between the product and the aniline impurity.

Figure 1: Chemoselective separation logic relying on basicity differences (pKa) and solubility gradients.

Protocol A: Chemoselective Acid-Base Extraction (The "Rough" Clean)[1]